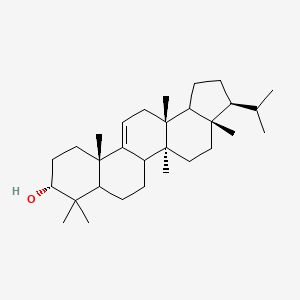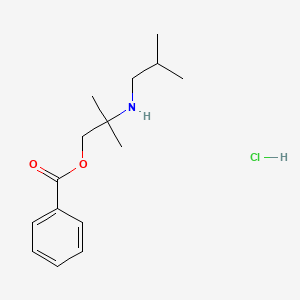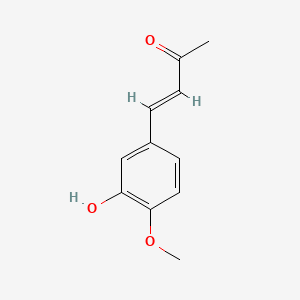
Isoproterenol tartrate, (-)-
概要
説明
Isoproterenol, also known as isoprenaline, is a drug primarily indicated for bradydysrhythmias . It is a beta-1 and beta-2 adrenergic receptor agonist . The drug structurally resembles epinephrine and was first approved for use in the United States in 1947 .
Molecular Structure Analysis
Isoproterenol is a non-selective β adrenoceptor agonist structurally similar to epinephrine and norepinephrine . The structure of Isoproterenol was optimized by several common functionals in conjunction with 6-311++G (d,p) level of theory .Chemical Reactions Analysis
Isoproterenol is a beta-1 and beta-2 adrenergic receptor agonist . It results in increased heart rate, increased heart contractility, relaxation of bronchial, gastrointestinal, and uterine smooth muscle, and peripheral vasodilation .科学的研究の応用
Cardiovascular Research
Isoproterenol tartrate: is extensively used in cardiovascular research, particularly in the study of heart failure mechanisms and treatments. Researchers utilize this compound to induce chronic heart failure in animal models, allowing for the exploration of cardiac function under stress and the evaluation of potential therapeutic interventions .
Neurodegenerative Disease Studies
The compound has been employed in neuroscientific research to investigate its neuroprotective effects, especially in the context of Alzheimer’s disease. Studies suggest that isoproterenol tartrate can induce the synthesis of metallothioneins, which may help in mitigating amyloid β1-42-induced neurodegeneration .
Pharmacological Applications
In pharmacology, isoproterenol tartrate is used to understand the adrenergic β receptor activation and its implications. This knowledge is crucial for the development of drugs targeting these receptors, which are involved in a wide range of physiological responses .
Oxidative Stress and Cardiac Hypertrophy
The compound is also pivotal in researching oxidative stress and its role in cardiac hypertrophy. By inducing specific cardiac conditions in animal models, scientists can study the effects of reactive oxygen species and the potential benefits of antioxidants .
Drug Delivery Systems
Isoproterenol tartrate: has unique properties that make it suitable for use in drug delivery systems. Its ability to solubilize and deliver hydrophobic drugs is particularly valuable in creating efficient and targeted drug delivery mechanisms .
Novelty in Scientific Research
Lastly, isoproterenol tartrate is part of studies aiming to introduce new indicators for scientific research. It serves as a model compound to validate novel approaches in measuring the impact and novelty of scientific publications .
作用機序
Isoproterenol tartrate, also known as (-)-isoproterenol tartrate, is a synthetic catecholamine and a non-selective beta-adrenergic receptor agonist . It has been used in various clinical and research contexts due to its significant effects on the cardiovascular system .
Target of Action
Isoproterenol tartrate primarily targets beta-1 and beta-2 adrenergic receptors . These receptors are chiefly located in cardiac muscle and bronchial muscle, respectively . The activation of these receptors leads to various physiological responses, including relaxation of bronchial, gastrointestinal (GI), and uterine smooth muscle, increased heart rate and contractility, and vasodilation of peripheral vasculature .
Mode of Action
Isoproterenol tartrate acts as an agonist at beta-1 and beta-2 adrenergic receptors . This means it binds to these receptors and stimulates a response. Specifically, it triggers the relaxation of bronchial, GI, and uterine smooth muscle, increases heart rate and contractility, and causes vasodilation of peripheral vasculature .
Biochemical Pathways
The activation of beta-adrenergic receptors by isoproterenol tartrate leads to a cascade of biochemical events. Persistent beta-adrenergic receptor stimulation with isoproterenol leads to the development of oxidative stress, myocardial inflammation, thrombosis, platelet aggregation, and calcium overload, which ultimately cause myocardial infarction . It also affects the MAPK/NF-κB pathway, which plays a crucial role in the generation of myocardial oxidative stress, inflammation, calcium overload, and coronary spasm .
Pharmacokinetics
Isoproterenol tartrate is rapidly absorbed and metabolized in the body . It is metabolized via conjugation in many tissues, including hepatic and pulmonary tissues . The primary route of excretion is through the urine, primarily as sulfate conjugates . The half-life of elimination is approximately 2.5-5 minutes .
Result of Action
The activation of beta-adrenergic receptors by isoproterenol tartrate leads to a range of molecular and cellular effects. These include relaxation of bronchial, GI, and uterine smooth muscle, increased heart rate and contractility, and vasodilation of peripheral vasculature . In addition, it can lead to significant biochemical and histological changes, including oxidative stress, overproduction of reactive oxygen species (ROS), and inflammation, which can aggravate myocardial injury .
Action Environment
The action of isoproterenol tartrate can be influenced by various environmental factors. For instance, the stability of isoproterenol tartrate can be affected by temperature, with a stability of 24 hours at room temperature (25°C) or at refrigeration (4°C) . Furthermore, the dosage and route of administration can significantly impact the compound’s action, efficacy, and stability .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOPECYONBDFEM-MBANBULQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40915-50-2 | |
| Record name | 1,2-Benzenediol, 4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, (R)-, (2R,3R)-2,3-dihydroxybutanedioate (2:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40915-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701017255 | |
| Record name | (2R,3R)-2,3-dihydroxybutanedioic acid—4-{(1R)-1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoproterenol tartrate, (-)- | |
CAS RN |
54750-10-6 | |
| Record name | 1,2-Benzenediol, 4-[(1R)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54750-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol tartrate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054750106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R)-2,3-dihydroxybutanedioic acid—4-{(1R)-1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-1,2-dihydroxy-4-((1-hydroxy-2-(isopropyl)amino)ethyl)benzene D-bitartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL TARTRATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I172M2811Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















